For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Metabolic Pathway of 14-Methylhexadecanoyl-CoA
Abstract: 14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid (BCFA) found in various organisms, including bacteria and mammals.[1][2] Unlike their straight-chain counterparts, BCFAs possess unique physical properties, such as lower melting points, which influence the fluidity of cell membranes.[3][4] The metabolic pathway of 14-Methylhexadecanoyl-CoA is of significant interest for understanding bacterial physiology, lipid metabolism, and the development of novel therapeutics. This guide provides a detailed overview of the biosynthesis and catabolism of 14-Methylhexadecanoyl-CoA, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis of 14-Methylhexadecanoyl-CoA
The synthesis of anteiso-fatty acids, such as 14-methylhexadecanoic acid, begins with a primer derived from the catabolism of branched-chain amino acids (BCAAs).[5][6] For anteiso-fatty acids, the essential precursor is the amino acid L-isoleucine.
The biosynthetic pathway can be summarized in two main stages:
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Primer Synthesis: L-isoleucine is converted into 2-methylbutyryl-CoA. This process involves two key enzymatic steps:
-
Transamination: L-isoleucine is transaminated by a branched-chain aminotransferase (BCAT) to form α-keto-β-methylvalerate.[7]
-
Oxidative Decarboxylation: The resulting α-keto acid is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to produce 2-methylbutyryl-CoA.[5][7][8]
-
-
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the Fatty Acid Synthase (FAS) system. This is a cyclical process where two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain.[9] For the synthesis of 14-methylhexadecanoic acid (a C17 fatty acid), six cycles of elongation are required. The final step is the activation of the free fatty acid to its CoA ester, 14-Methylhexadecanoyl-CoA, by an acyl-CoA synthetase.
Visualization of Biosynthesis Pathway
Caption: Biosynthesis pathway of 14-Methylhexadecanoyl-CoA from L-isoleucine.
Catabolism of 14-Methylhexadecanoyl-CoA
The degradation of branched-chain fatty acids is more complex than the standard β-oxidation pathway for straight-chain fatty acids. For fatty acids with methyl branches at the β-carbon, an initial α-oxidation step is necessary.[1][10][11] 14-Methylhexadecanoic acid is an anteiso-fatty acid, meaning its methyl group is on the antepenultimate carbon (C-14). Its catabolism likely proceeds through β-oxidation until the methyl branch is encountered.
The proposed catabolic pathway is as follows:
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Initial β-Oxidation Cycles: 14-Methylhexadecanoyl-CoA undergoes several cycles of conventional β-oxidation in the mitochondria, releasing acetyl-CoA in each cycle.[12][13] This continues until the molecule is shortened to a point where the methyl group is near the carboxyl end. After 5 cycles of β-oxidation, the remaining molecule would be 4-methyl-hexanoyl-CoA.
-
Handling the Branch Point: The metabolism of the remaining branched-chain acyl-CoA requires a combination of steps. Standard β-oxidation is blocked. The pathway likely involves:
-
One more round of β-oxidation yields acetyl-CoA and 2-methyl-butyryl-CoA.
-
The resulting 2-methyl-butyryl-CoA is then further metabolized. In many pathways, this can be converted to propionyl-CoA and acetyl-CoA.
-
-
Final Products: The complete oxidation of 14-Methylhexadecanoyl-CoA is expected to yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Visualization of Catabolism Pathway
Caption: Proposed catabolic pathway for 14-Methylhexadecanoyl-CoA.
Quantitative Data
Specific kinetic data for enzymes metabolizing 14-Methylhexadecanoyl-CoA are scarce. However, data from studies on related branched-chain substrates provide valuable insights into enzyme behavior.
Table 1: Apparent Kinetic Constants for Metazoan Fatty Acid Synthase (mFAS) and Ketoacyl Synthase (KS) Domain Data obtained from studies using methylmalonyl-CoA as a branched extender substrate.
| Enzyme/Domain | Substrate | Km (µM) | kcat (s-1) | Reference |
| mFAS | Acetyl-CoA | 2.6 ± 0.3 | 2.1 ± 0.04 | [14] |
| mFAS | Methylmalonyl-CoA | 12 ± 1 | 0.012 ± 0.0003 | [14] |
| KS Domain | Decanoyl-ACP | 0.4 ± 0.1 | 0.8 ± 0.03 | [14] |
| KS Domain | Methylmalonyl-ACP | 2.2 ± 0.4 | 0.019 ± 0.0006 | [14] |
Table 2: Apparent Km Values for Bovine Kidney BCKD Complex
| Substrate | Apparent Km (µM) | Reference |
| α-Ketoisovalerate (from Valine) | 40 | [15] |
| α-Ketoisocaproate (from Leucine) | 50 | [15] |
| α-Keto-β-methylvalerate (from Isoleucine) | 37 | [15] |
Experimental Protocols
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of fatty acids from biological samples.
1. Lipid Extraction (Folch Method) [16][17]
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform (B151607):methanol. The solvent-to-sample ratio should be approximately 20:1.[18]
-
Vortex the mixture thoroughly and allow it to stand to ensure complete extraction.
-
Add water or a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to clarify the layers. The lower chloroform phase, containing the lipids, is collected.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [16]
-
Resuspend the dried lipid extract in a known volume of a solvent like isooctane.
-
Add a methanolic base, such as 2 M methanolic potassium hydroxide (B78521) (KOH), and vortex vigorously for 30-60 seconds to trans-esterify the fatty acids.
-
Neutralize the reaction by adding a substance like sodium hydrogen sulfate (B86663) monohydrate.
-
After settling, the upper organic phase containing the FAMEs is transferred to a new vial for analysis.
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS.
-
Column: Use a capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 60-70°C), ramps up to an intermediate temperature (e.g., 170-220°C), and then to a final temperature (e.g., 250-280°C) to ensure separation of all FAMEs.
-
Mass Spectrometry: Operate in electron impact (EI) mode and collect data in full scan mode or single ion monitoring (SIM) for higher sensitivity. Identify BCFAs based on their retention times and mass spectra compared to known standards.
Visualization of GC-MS Workflow
Caption: Workflow for the analysis of branched-chain fatty acids using GC-MS.
Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex
This protocol is adapted from methods used for purifying the BCKD complex from bovine kidney mitochondria.[15]
1. Mitochondria Isolation:
-
Homogenize fresh tissue (e.g., bovine kidney cortex) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
2. Solubilization of the Complex:
-
Resuspend the isolated mitochondria in a phosphate (B84403) buffer containing protease inhibitors.
-
Solubilize the complex from the mitochondrial inner membrane by freeze-thawing and treatment with a non-ionic detergent (e.g., Triton X-100).
3. Fractionation and Chromatography:
-
Subject the solubilized extract to polyethylene (B3416737) glycol (PEG) precipitation to fractionate proteins.
-
Collect the appropriate PEG fraction and subject it to ultracentrifugation to pellet the complex.
-
Resuspend the pellet and purify the complex using chromatography techniques such as gel filtration (e.g., Sepharose 4B) and affinity chromatography.
4. Purity Assessment:
-
Analyze the purity of the fractions at each step using SDS-PAGE. The complex consists of multiple subunits with distinct molecular weights.[15][20]
-
Assay the enzymatic activity of the fractions using a suitable substrate (e.g., α-ketoisovalerate).
Conclusion
The metabolic pathway of 14-Methylhexadecanoyl-CoA highlights a specialized area of lipid metabolism centered on the utilization of branched-chain precursors. Biosynthesis is intricately linked to amino acid catabolism, relying on L-isoleucine to provide the characteristic anteiso-branch. Catabolism requires modifications to the standard β-oxidation pathway to handle the methyl branch. While much is known about the general mechanisms of BCFA metabolism, further research is needed to elucidate the specific enzyme kinetics and regulatory controls for 14-Methylhexadecanoyl-CoA. The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate this and other branched-chain fatty acid pathways.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipotype.com [lipotype.com]
- 5. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. proteinswebteam.github.io [proteinswebteam.github.io]
- 10. byjus.com [byjus.com]
- 11. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. aocs.org [aocs.org]
- 14. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 19. ec.europa.eu [ec.europa.eu]
- 20. pnas.org [pnas.org]
